molecular formula C17H12N2O4 B371870 2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione

2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione

Cat. No.: B371870
M. Wt: 308.29g/mol
InChI Key: BWXFDQPSCXSWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of the ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione typically involves multi-step organic reactions. One common method involves the cyclization of precursor compounds under specific conditions. For example, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione is not well understood. it is likely to interact with specific molecular targets and pathways within cells. For example, it might bind to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with imidazo and benzoxazine rings, such as:

  • Imidazo[2,1-b][1,3]thiazole derivatives
  • Benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives

Uniqueness

What sets 7,8-dihydro-5H,10H-[1,3]benzoxazino[2’,3’:2,3]imidazo[2,1-b][1,3]benzoxazine-5,10-dione apart is its unique ring structure, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29g/mol

IUPAC Name

2,21-dioxa-10,13-diazapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,15,17,19-hexaene-9,14-dione

InChI

InChI=1S/C17H12N2O4/c20-15-11-5-1-3-7-13(11)22-17-18(15)9-10-19(17)16(21)12-6-2-4-8-14(12)23-17/h1-8H,9-10H2

InChI Key

BWXFDQPSCXSWAH-UHFFFAOYSA-N

SMILES

C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3OC24N1C(=O)C5=CC=CC=C5O4

Origin of Product

United States

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